1-[4-(Dimethylamino)phenyl]-3-phenylthiourea
Overview
Description
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thiourea moiety
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea typically involves the reaction of 4-(dimethylamino)aniline with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Synthetic Route:
- Dissolve 4-(dimethylamino)aniline in ethanol.
- Add phenyl isothiocyanate to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain pure this compound.
Industrial Production: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of amines or other reduced derivatives.
Substitution:
- The compound can participate in substitution reactions, where the dimethylamino or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea has several scientific research applications:
Chemistry:
- It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for other thiourea derivatives.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological systems.
Medicine:
- Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Its mechanism of action and efficacy are subjects of ongoing studies.
Industry:
- In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Molecular Targets:
- The compound targets enzymes involved in cellular metabolism and signaling pathways. For example, it may inhibit the activity of enzymes such as monoamine oxidase, leading to altered neurotransmitter levels.
Pathways Involved:
- The compound affects pathways related to cell proliferation, apoptosis, and oxidative stress. By modulating these pathways, it exerts its therapeutic effects in various biological systems.
Comparison with Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one
- 4-(Dimethylamino)phenyl isothiocyanate
- 1-(4-Dimethylaminophenyl)-2-phenylthiourea
Uniqueness:
- Compared to similar compounds, 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea exhibits distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-18(2)14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOTJOLVOHPAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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